3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one
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Overview
Description
3-[3-[(3,4-dimethoxy-7-bicyclo[420]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is typically achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Functionalization of the bicyclic core: Introduction of methoxy groups and other functional groups through electrophilic aromatic substitution reactions.
Formation of the benzazepinone ring: This involves cyclization reactions, often facilitated by acid or base catalysts.
Final coupling reactions: The final product is obtained by coupling the functionalized bicyclic core with the benzazepinone ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- (7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-methanamine
- 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Uniqueness
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H34N2O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7-hydroxy-8-methoxy-2,5-dihydro-1H-3-benzazepin-4-one |
InChI |
InChI=1S/C26H34N2O5/c1-27(16-20-10-19-13-24(32-3)25(33-4)15-21(19)20)7-5-8-28-9-6-17-12-23(31-2)22(29)11-18(17)14-26(28)30/h11-13,15,20,29H,5-10,14,16H2,1-4H3 |
InChI Key |
BMPIAMMIUINAOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)O)OC)CC3CC4=CC(=C(C=C34)OC)OC |
Origin of Product |
United States |
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